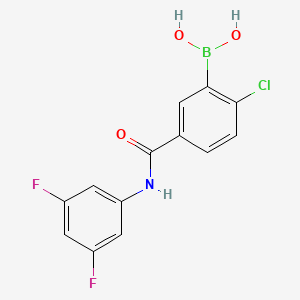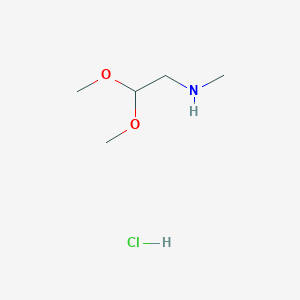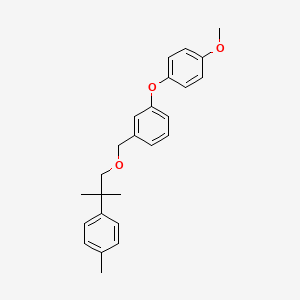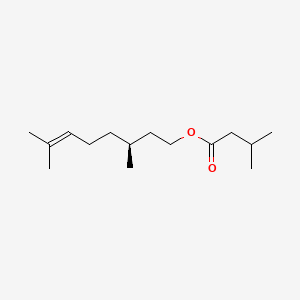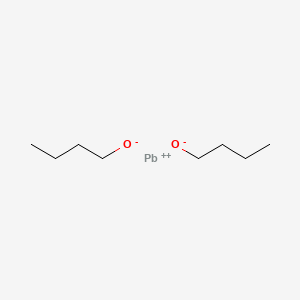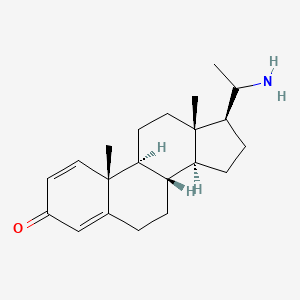
20-Aminopregna-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Aminopregna-1,4-dien-3-one is a synthetic steroid compound with the molecular formula C21H31NO and a molecular weight of 313.5 g/mol It is a derivative of pregna-1,4-dien-3-one, featuring an amino group at the 20th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Mycolicibacterium neoaurum, a bacterium capable of transforming phytosterols into steroid intermediates . By knocking out specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A), the production of 20-Aminopregna-1,4-dien-3-one can be optimized .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the fermentation conditions of Mycolicibacterium neoaurum. Overexpression of genes such as NADH oxidase (NOX) and catalase (KATE) can further enhance the yield and purity of the compound . The final product is typically purified through a series of chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
20-Aminopregna-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated analogs.
Scientific Research Applications
20-Aminopregna-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various steroid drugs.
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Industry: It is used in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 20-Aminopregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of Δ1-steroids, such as prednisolone . The compound’s effects are mediated through its conversion to active metabolites that interact with steroid receptors and modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
21-Hydroxy-20-methyl-pregna-1,4-dien-3-one: Another C22 steroid used in corticosteroid synthesis.
9,21-Dihydroxy-20-methyl-pregna-4-en-3-one: A valuable steroid derivative for corticosteroid synthesis.
Uniqueness
20-Aminopregna-1,4-dien-3-one is unique due to its amino group at the 20th position, which distinguishes it from other similar compounds. This structural feature allows for specific chemical modifications and applications in steroid drug synthesis.
Properties
CAS No. |
77546-81-7 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(1-aminoethyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
BQUZWOTWZGCUID-HWSYHKBZSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
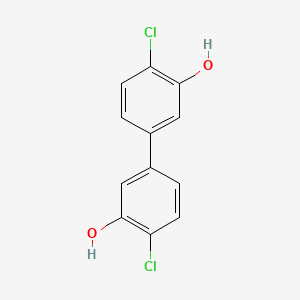


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
